

Technical Guide: Physicochemical Properties and Analysis of H-(Gly)3-Lys(N3)-OH

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Compound of Interest

Compound Name: H-(Gly)3-Lys(N3)-OH

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This technical guide provides a detailed overview of the azide-modified peptide, **H-(Gly)3-Lys(N3)-OH**. This peptide incorporates an azide moiety, a versatile chemical handle for bioconjugation via "click chemistry" reactions.^{[1][2][3]} Such modified peptides are instrumental in developing molecular probes, peptide-based therapeutics, and advanced biomaterials.^{[3][4]}

Core Physicochemical Data

The fundamental properties of **H-(Gly)3-Lys(N3)-OH** have been calculated based on the elemental composition of its constituent amino acids: three glycine residues and one azide-modified lysine residue. The azide group (N3) is attached to the epsilon-amino group of the lysine side chain.

Calculation of Molecular Formula and Weight:

- Glycine (Gly): The molecular formula for a single glycine is C₂H₅NO₂.
- Lysine (Lys): The molecular formula for a single lysine is C₆H₁₄N₂O₂.
- Peptide Formation: Three peptide bonds are formed, resulting in the loss of three water molecules (H₂O).
- Azide Modification: The terminal amino group (-NH₂) on the lysine side chain is replaced with an azide group (-N₃). This corresponds to a net change of -2 Hydrogen atoms and +2

Nitrogen atoms.

Based on these components, the final molecular formula and weight are derived.

Table 1: Summary of Physicochemical Properties

Property	Value
Compound Name	Glycyl-glycyl-glycyl-azidolysine
Abbreviation	H-(Gly)3-Lys(N3)-OH
Molecular Formula	C12H21N7O5
Average Molecular Weight	343.34 g/mol
Monoisotopic Mass	343.16 g/mol

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

Mass spectrometry (MS) is a primary analytical technique for confirming the identity and purity of synthetic peptides. The following protocol outlines a standard procedure for verifying the molecular weight of **H-(Gly)3-Lys(N3)-OH** using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To confirm the molecular mass of the synthesized **H-(Gly)3-Lys(N3)-OH** peptide.

Materials and Reagents:

- **H-(Gly)3-Lys(N3)-OH** peptide sample
- HPLC-grade water with 0.1% formic acid (Solvent A)
- HPLC-grade acetonitrile with 0.1% formic acid (Solvent B)
- Vials for sample preparation

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Electrospray Ionization (ESI) source
- Time-of-Flight (TOF) or Orbitrap mass analyzer

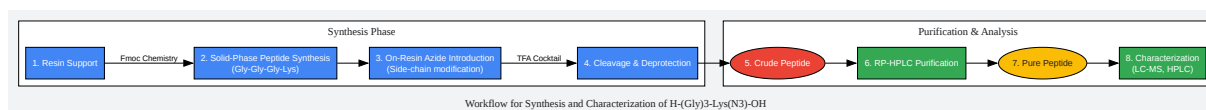
Methodology:

- Sample Preparation:
 - Dissolve a small amount (~1 mg) of the lyophilized peptide in 1 mL of Solvent A to create a 1 mg/mL stock solution.
 - Further dilute the stock solution to a final concentration of 10-50 µg/mL for injection.
- LC Separation:
 - Column: Use a C18 reversed-phase column suitable for peptide separation.
 - Mobile Phase: A gradient of Solvent A and Solvent B.
 - Gradient: A typical gradient would be 5% to 95% Solvent B over 15-30 minutes.
 - Flow Rate: 0.2-0.4 mL/min.
 - Injection Volume: 5-10 µL.
- Mass Spectrometry Analysis:
 - Ionization Mode: Positive Electrospray Ionization (ESI+). ESI is a soft ionization technique that keeps the peptide intact.
 - Mass Range: Scan a mass-to-charge (m/z) range of 100-1000.
 - Data Acquisition: Acquire full scan mass spectra.
- Data Analysis:
 - The primary ion expected is the protonated molecular ion, [M+H]⁺.

- Expected m/z for $[M+H]^+$: 344.17 (based on monoisotopic mass).
- Also, look for other possible adducts or charge states, such as $[M+2H]^{2+}$ at m/z 172.59.
- The observed mass should be within a narrow tolerance (typically <5 ppm) of the calculated theoretical mass for high-resolution instruments.

Visualization of Peptide Synthesis Workflow

The synthesis of azide-modified peptides is typically achieved using Solid-Phase Peptide Synthesis (SPPS), which allows for the stepwise addition of amino acids on a resin support. The azide group can be incorporated either by using a pre-functionalized azido-lysine amino acid during synthesis or by post-synthetic modification of a protected lysine residue on the resin.



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Caption: General workflow for the synthesis and characterization of an azide-modified peptide.

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